![molecular formula C21H24N2O5 B2480375 2-(1-(2-(3,4-dimethoxyphenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903297-81-3](/img/structure/B2480375.png)
2-(1-(2-(3,4-dimethoxyphenyl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to the compound , involves starting from 3-sulfolene. Epoxidation and subsequent opening of the epoxide with nucleophiles yield derivatives, including amino and triazole ones, from sodium azide reactions. Hydroxyl analogues can be obtained from cis-hydroxylation processes, demonstrating a versatile synthetic pathway for obtaining structurally diverse compounds (Tan et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds, like 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, reveals planar structures with specific orientations and interactions within crystals, such as weak C—H⋯O interactions and C—H⋯π interactions. These findings provide insight into the potential molecular geometry and intermolecular forces affecting the compound in focus (Tariq et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving isoindole-1,3-dione derivatives can lead to the formation of various functionalized compounds through [4+2] cycloaddition reactions, as demonstrated in the synthesis of functionalized pyrimidinones. These reactions are pivotal for generating a wide range of derivatives with different chemical properties and potential applications (Sharma et al., 2016).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structure. For example, the crystal structure analysis reveals specific crystalline arrangements and hydrogen bonding patterns, providing valuable information on the compound's stability, solubility, and melting points. Studies on similar compounds can offer insights into the physical characteristics that might be expected for the compound .
Chemical Properties Analysis
Chemical properties, including reactivity with nucleophiles, photoreactivity, and electrochemical behaviors, have been explored in related isoindole-1,3-dione derivatives. For instance, the cycloadditions in syntheses and transformations to azetidin-2-ones illustrate the chemical versatility and reactivity of these compounds, suggesting potential chemical behaviors of our compound of interest (Katagiri et al., 1986).
Scientific Research Applications
Synthesis and Transformation
The compound and its derivatives have been utilized as new building blocks in the synthesis of azetidin-2-ones, which serve as precursors for carbapenem nuclei, an important class of β-lactam antibiotics. This synthesis involves the reaction with various nucleophiles, showcasing its utility in creating diverse molecular structures (Katagiri et al., 1986).
Material Enhancement
In materials science, derivatives of azetidine-2,4-dione have been embedded into epoxy resins to enhance their thermal and mechanical properties. This involves promoting intermolecular interactions through the formation of unique pseudo-crosslinked polymer networks, leading to materials with higher glass transition temperatures and improved flame retardancy (Juang et al., 2011).
Chemical Synthesis
The synthesis of 2H-isoindole-4,7-diones from α-amino acids and carbonyl compounds through azomethine ylides captured by quinones demonstrates the chemical versatility of these compounds. These structures have potential applications in organic chemistry and drug development processes (Schubert-Zsilavecz et al., 1991).
Novel Compound Synthesis
The development of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione showcases the synthetic utility of these compounds in creating new molecules with potential biological activities (Tan et al., 2016).
Advanced Material Applications
The synthesis of reactive modifiers like DOPO-tris(azetidine-2,4-dione) and their incorporation into epoxy networks highlights the use of such compounds in advancing the properties of materials, particularly in enhancing thermal and physical properties simultaneously (Juang et al., 2011).
properties
IUPAC Name |
2-[1-[2-(3,4-dimethoxyphenyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-27-17-8-7-13(9-18(17)28-2)10-19(24)22-11-14(12-22)23-20(25)15-5-3-4-6-16(15)21(23)26/h3-4,7-9,14-16H,5-6,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWYQQVMIBFLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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